molecular formula C10H14N2O3 B7575977 3-[Methyl-(1-methylpyrrole-2-carbonyl)amino]propanoic acid

3-[Methyl-(1-methylpyrrole-2-carbonyl)amino]propanoic acid

Cat. No. B7575977
M. Wt: 210.23 g/mol
InChI Key: TYAHEKWBPSWREO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[Methyl-(1-methylpyrrole-2-carbonyl)amino]propanoic acid, also known as MPA, is a synthetic compound that has been of interest in scientific research due to its potential applications in various fields. MPA is a non-proteinogenic amino acid that has a unique structure and properties that make it a valuable tool in biochemical and physiological studies.

Mechanism of Action

3-[Methyl-(1-methylpyrrole-2-carbonyl)amino]propanoic acid acts as a competitive inhibitor of enzymes that utilize amino acids as substrates. It binds to the active site of these enzymes and prevents the normal substrate from binding, thereby inhibiting enzyme activity. 3-[Methyl-(1-methylpyrrole-2-carbonyl)amino]propanoic acid has also been shown to interact with proteins involved in signal transduction pathways, leading to altered cellular responses.
Biochemical and Physiological Effects:
3-[Methyl-(1-methylpyrrole-2-carbonyl)amino]propanoic acid has been shown to have a range of biochemical and physiological effects, including inhibition of cancer cell growth, modulation of immune responses, and regulation of neurotransmitter release. 3-[Methyl-(1-methylpyrrole-2-carbonyl)amino]propanoic acid has also been shown to have neuroprotective effects and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[Methyl-(1-methylpyrrole-2-carbonyl)amino]propanoic acid in lab experiments is its unique structure, which allows for the synthesis of peptides and proteins with specific properties. Additionally, 3-[Methyl-(1-methylpyrrole-2-carbonyl)amino]propanoic acid can be used as a tool to study protein-ligand interactions and to screen for potential enzyme inhibitors. However, one limitation of using 3-[Methyl-(1-methylpyrrole-2-carbonyl)amino]propanoic acid is its high cost, which may limit its use in some research applications.

Future Directions

There are numerous future directions for research involving 3-[Methyl-(1-methylpyrrole-2-carbonyl)amino]propanoic acid. One area of interest is the development of 3-[Methyl-(1-methylpyrrole-2-carbonyl)amino]propanoic acid-based drugs for the treatment of cancer and other diseases. Additionally, 3-[Methyl-(1-methylpyrrole-2-carbonyl)amino]propanoic acid could be used as a tool to study the role of amino acids in various physiological processes, including neurotransmitter release and immune function. Finally, the synthesis of new 3-[Methyl-(1-methylpyrrole-2-carbonyl)amino]propanoic acid derivatives with unique properties could lead to the development of new tools for biochemical and physiological research.

Synthesis Methods

3-[Methyl-(1-methylpyrrole-2-carbonyl)amino]propanoic acid can be synthesized through a multi-step process that involves the condensation of 2-acetylpyrrole with N-methylglycine followed by the addition of methyl iodide. The resulting product is then purified through a series of chromatography steps to obtain pure 3-[Methyl-(1-methylpyrrole-2-carbonyl)amino]propanoic acid.

Scientific Research Applications

3-[Methyl-(1-methylpyrrole-2-carbonyl)amino]propanoic acid has been used in various scientific research applications, including as a building block for the synthesis of peptides and proteins, as a chiral auxiliary in asymmetric synthesis, and as a tool to study protein-ligand interactions. 3-[Methyl-(1-methylpyrrole-2-carbonyl)amino]propanoic acid has also been used as a substrate for enzymes involved in amino acid metabolism and as an inhibitor of enzymes involved in cancer cell growth.

properties

IUPAC Name

3-[methyl-(1-methylpyrrole-2-carbonyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-11-6-3-4-8(11)10(15)12(2)7-5-9(13)14/h3-4,6H,5,7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYAHEKWBPSWREO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)N(C)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[Methyl-(1-methylpyrrole-2-carbonyl)amino]propanoic acid

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